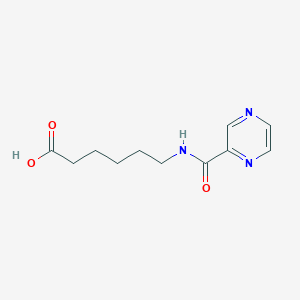
6-(Pyrazin-2-ylformamido)hexanoic acid
Übersicht
Beschreibung
6-(Pyrazin-2-ylformamido)hexanoic acid is a chemical compound with the CAS Number: 954270-15-6 . It has a molecular weight of 237.26 and its molecular formula is C11H15N3O3 . The IUPAC name for this compound is 6-[(2-pyrazinylcarbonyl)amino]hexanoic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H15N3O3/c15-10(16)4-2-1-3-5-14-11(17)9-8-12-6-7-13-9/h6-8H,1-5H2,(H,14,17)(H,15,16) . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 237.26 and a molecular formula of C11H15N3O3 . Unfortunately, specific information such as boiling point and storage conditions were not available in the search results .Wirkmechanismus
The mechanism of action of PFAH is not fully understood. However, it has been suggested that PFAH exerts its effects by inhibiting various enzymes and proteins involved in cellular processes such as DNA replication and protein synthesis.
Biochemical and Physiological Effects:
PFAH has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of various bacteria and fungi, making it a potential candidate for the development of new antibiotics. Additionally, PFAH has been found to inhibit the growth of various cancer cells, making it a promising candidate for cancer treatment.
Vorteile Und Einschränkungen Für Laborexperimente
PFAH has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it readily available for research. Additionally, PFAH has been found to exhibit various biochemical and physiological effects, making it a promising candidate for further research.
However, there are also some limitations associated with the use of PFAH in lab experiments. For example, the mechanism of action of PFAH is not fully understood, which may make it difficult to interpret experimental results. Additionally, PFAH may exhibit different effects in different cell types, which may complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for research on PFAH. One possible direction is to further investigate the mechanism of action of PFAH. This may involve identifying the specific enzymes and proteins that are targeted by PFAH, as well as determining the downstream effects of PFAH inhibition.
Another possible direction is to investigate the potential use of PFAH in cancer treatment. This may involve testing the efficacy of PFAH in animal models of cancer, as well as investigating the potential side effects of PFAH treatment.
Finally, further research may also be needed to determine the optimal dosage and administration of PFAH for various applications. This may involve testing different doses and administration routes in animal models, as well as investigating the pharmacokinetics of PFAH in vivo.
Conclusion:
In conclusion, PFAH is a promising compound for scientific research. It has been found to exhibit various biochemical and physiological effects, making it a potential candidate for the development of new antibiotics and cancer treatments. However, further research is needed to fully understand the mechanism of action of PFAH and to determine its optimal dosage and administration for various applications.
Wissenschaftliche Forschungsanwendungen
PFAH has been extensively studied for its potential applications in scientific research. It has been found to exhibit antimicrobial, antitumor, and anti-inflammatory properties. Additionally, PFAH has been shown to inhibit the growth of various cancer cells, making it a promising candidate for cancer treatment.
Safety and Hazards
Eigenschaften
IUPAC Name |
6-(pyrazine-2-carbonylamino)hexanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O3/c15-10(16)4-2-1-3-5-14-11(17)9-8-12-6-7-13-9/h6-8H,1-5H2,(H,14,17)(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXUTYVVUTJBKOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=N1)C(=O)NCCCCCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-cyclopropyl-3-methyl-1-(pyridin-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B3390101.png)
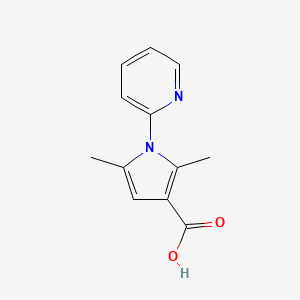
![3-Cyclopropyl-6-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B3390119.png)
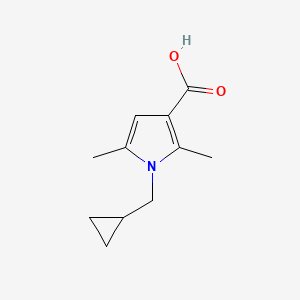

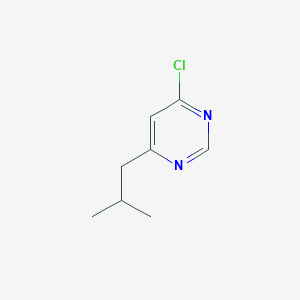



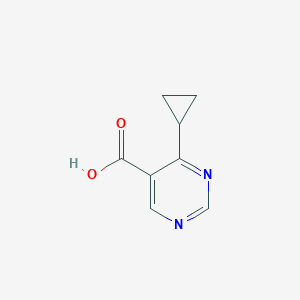
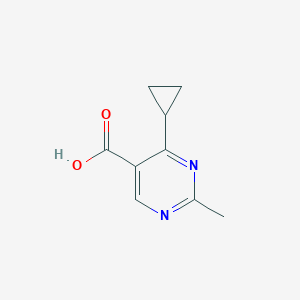
![2-benzyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylic acid](/img/structure/B3390177.png)

![2-[2-(2,5-dimethyl-1H-pyrrol-1-yl)-1,3-thiazol-4-yl]acetic acid](/img/structure/B3390210.png)